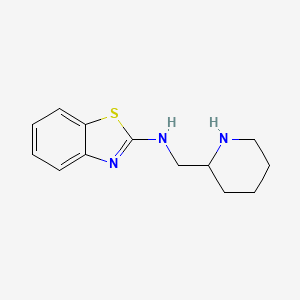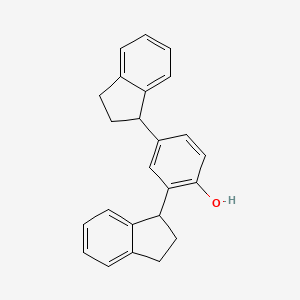
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is a platinum-based compound known for its significant therapeutic and industrial applications. This compound, often referred to as oxaliplatin, is widely used in chemotherapy treatments for various types of cancer, particularly colorectal cancer . It is a third-generation platinum antitumor compound that inhibits DNA replication and repair, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) involves the reaction of oxalic acid with platinum(2+) in the presence of (2-azanidylcyclohexyl)azanide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The process involves several steps, including the preparation of the platinum complex and the subsequent reaction with oxalic acid and (2-azanidylcyclohexyl)azanide.
Industrial Production Methods
Industrial production of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality and yield of the compound. The production process is optimized to minimize waste and maximize efficiency.
化学反応の分析
Types of Reactions
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) to platinum(0) or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands in the platinum complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum, while reduction reactions may yield platinum(0) complexes.
科学的研究の応用
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand the behavior of platinum complexes.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is widely used in chemotherapy treatments for cancer, particularly colorectal cancer.
作用機序
The mechanism of action of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) involves the inhibition of DNA replication and repair. The compound forms cross-links with DNA, preventing the DNA strands from separating and replicating. This leads to cell death, particularly in rapidly dividing cancer cells. The molecular targets include DNA and various proteins involved in DNA replication and repair pathways .
類似化合物との比較
Similar Compounds
Cisplatin: Another platinum-based chemotherapy drug used to treat various cancers. It also forms cross-links with DNA but has different side effects and efficacy profiles.
Carboplatin: A second-generation platinum compound with a similar mechanism of action but different pharmacokinetics and toxicity profiles.
Uniqueness
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is unique due to its effectiveness against colorectal cancer and its ability to inhibit the proliferation of ovarian cancer and melanoma cell lines. It also has a different side effect profile compared to cisplatin and carboplatin, making it a valuable addition to the arsenal of chemotherapy drugs .
特性
分子式 |
C8H14N2O4Pt |
|---|---|
分子量 |
397.29 g/mol |
IUPAC名 |
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChIキー |
DRMCATBEKSVAPL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


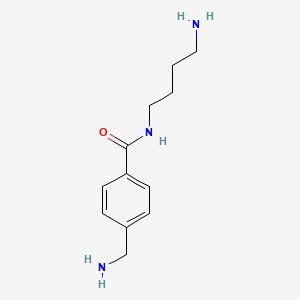



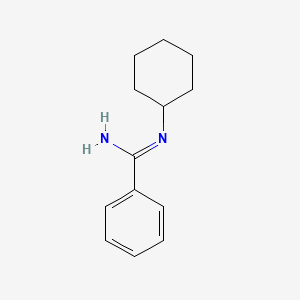
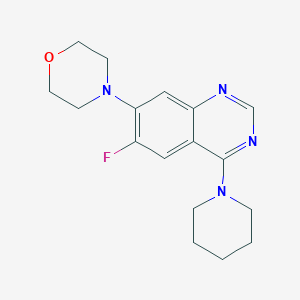
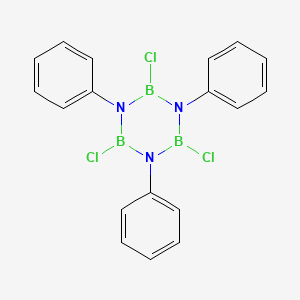
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
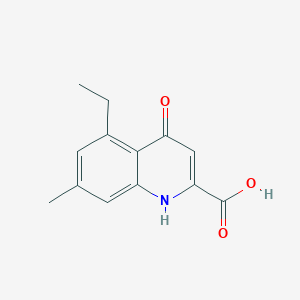
![2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)
![6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)
